molecular formula C21H20OS B2394627 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol CAS No. 251307-44-5

2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol

Cat. No.: B2394627
CAS No.: 251307-44-5
M. Wt: 320.45
InChI Key: GCDTUNDKVIEDPQ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol is an organic compound characterized by the presence of a benzylsulfanyl group attached to a diphenyl ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol typically involves the reaction of benzyl mercaptan with 1,1-diphenyl-1-chloroethane under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzyl mercaptan acts as a nucleophile, displacing the chlorine atom from the 1,1-diphenyl-1-chloroethane to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydroxyl group can be reduced to form the corresponding hydrocarbon.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)benzothiazole: Known for its antifungal properties.

    1-(Benzylsulfanyl)octan-2-ol: Used in Mannich condensation reactions.

    2-(Benzylsulfanyl)-7H-purin-6-one: Studied for its tautomeric structures and biological activities.

Uniqueness

2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-benzylsulfanyl-1,1-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20OS/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-23-16-18-10-4-1-5-11-18/h1-15,22H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDTUNDKVIEDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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